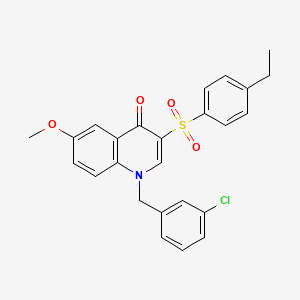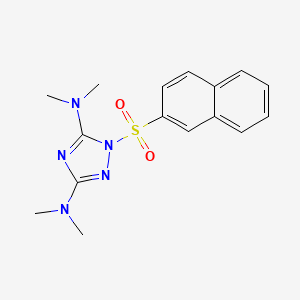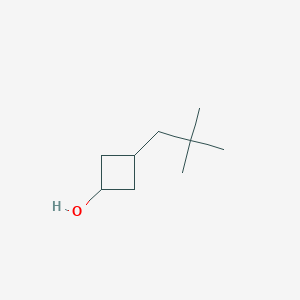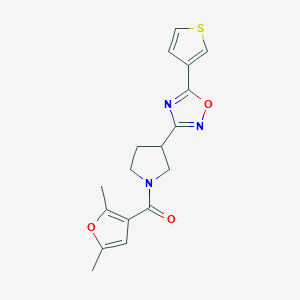
1-(3-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been reported, which could potentially be a part of the synthesis process . Additionally, electrophilic aromatic substitution reactions are common in the synthesis of benzene derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a quinolinone core, which is a type of heterocyclic compound. It also contains a sulfonyl group attached to a 4-ethylphenyl moiety, a chlorobenzyl group, and a methoxy group.Chemical Reactions Analysis
Benzene, a component of this compound, can undergo electrophilic aromatic substitution because aromaticity is maintained . Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are also possible .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds within the quinolin-4(1H)-one family, focusing on their potential applications in medicinal chemistry and materials science. For example, studies have detailed methods for cyclizing certain precursors to create 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used in the process (Ukrainets et al., 2014). Such synthetic pathways are crucial for developing new chemical entities with potential therapeutic or industrial applications.
Potential Pharmacological Applications
While direct information on the specific compound is scarce, related research into quinoline derivatives has shown a broad interest in their pharmacological potential. For instance, the study of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide showcases the synthesis and structural confirmation of quinoline derivatives with potential as pharmacological agents (Hayun et al., 2012). Research in this area typically explores the bioactive properties of these compounds, including their antimicrobial, anti-inflammatory, and antitumor activities.
Advanced Materials and Chemical Sensing
Quinoline derivatives are also explored for their applications in materials science, such as in the development of fluorescent probes for chemical sensing. The unique electronic properties of these compounds make them suitable for applications in detecting biological and chemical substances. For instance, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating its potential in analytical chemistry applications (Yoshida et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4S/c1-3-17-7-10-21(11-8-17)32(29,30)24-16-27(15-18-5-4-6-19(26)13-18)23-12-9-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXGVWNROVLBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2673313.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2673314.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673318.png)

![N-propyl-2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2673322.png)
![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl thiophene-2-carboxylate](/img/structure/B2673323.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2673324.png)
![3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2673325.png)
![Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate](/img/structure/B2673328.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2673330.png)
![(2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone](/img/structure/B2673331.png)
![3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2673332.png)